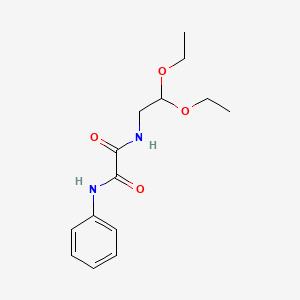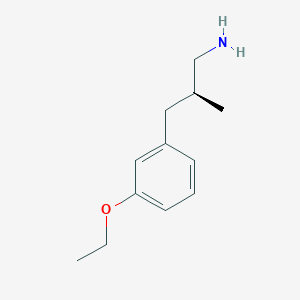
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine, also known as EPHEDRINE, is a naturally occurring alkaloid found in the Ephedra Sinica plant. It has been used for centuries in traditional Chinese medicine for the treatment of asthma, cough, and other respiratory ailments. In recent years, EPHEDRINE has gained attention in the scientific community for its potential applications in research and medicine.
Mecanismo De Acción
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. It does this by increasing the release of norepinephrine and dopamine, two neurotransmitters that play a role in the regulation of mood, appetite, and energy levels. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also acts as an alpha and beta adrenergic agonist, which causes vasoconstriction and bronchodilation.
Biochemical and Physiological Effects:
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to increased oxygen delivery to the muscles and improved athletic performance. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also increases metabolism and thermogenesis, which can lead to weight loss. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been shown to have a positive effect on cognitive function, improving attention and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an accessible tool for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of pharmacological effects, making it useful for studying the effects of sympathomimetic agents on the body. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also has limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can have variable effects on different individuals, making it difficult to control for individual differences in experiments.
Direcciones Futuras
There are several future directions for research on (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. One area of interest is the development of new drugs based on the pharmacological effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. Another area of interest is the study of the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine on cognitive function, particularly in individuals with ADHD. Additionally, there is interest in the use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine as a treatment for respiratory ailments such as asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Síntesis
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can be synthesized through a variety of methods, including extraction from the Ephedra Sinica plant, chemical synthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of benzaldehyde, methylamine, and nitroethane in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in medicine and research. It has been shown to have a variety of pharmacological effects, including bronchodilation, vasoconstriction, and appetite suppression. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has also been studied for its potential use as a treatment for obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPFJSLIRYBJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)
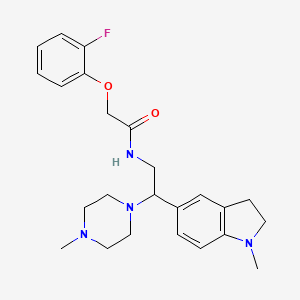
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
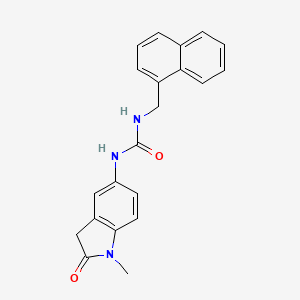
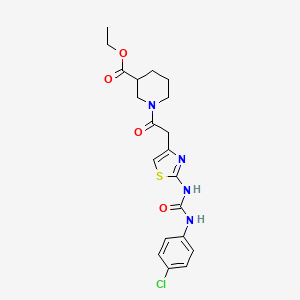
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)
![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)
